molecular formula C14H14N2O2 B11810405 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid

4-Methyl-6-(methyl(phenyl)amino)nicotinic acid

Cat. No.: B11810405
M. Wt: 242.27 g/mol
InChI Key: AYUSSRISLCENHA-UHFFFAOYSA-N
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Description

4-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a methyl group at the 4-position and a methyl(phenyl)amino group at the 6-position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid can be achieved through multicomponent reactions involving nicotinic acid derivatives. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature, followed by treatment with potassium hydroxide in dimethylformamide (DMF) to generate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methyl(phenyl)amino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

Research indicates that 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Studies have demonstrated its efficacy in reducing inflammation in various models, making it a candidate for further investigation in inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This aspect is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.
  • Anticancer Potential : There is emerging evidence supporting the anticancer activity of this compound. Mechanistic studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Functionalization of Nicotinic Acid : The starting material is often nicotinic acid, which undergoes various functionalization reactions to introduce the methyl and phenylamino groups.
  • Purification : After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in pro-inflammatory cytokines, supporting its potential application in treating inflammatory diseases.

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methyl(phenyl)amino)nicotinic acid is not well-documented. similar compounds, such as nicotinic acid, exert their effects by interacting with specific molecular targets and pathways. For example, nicotinic acid acts on the G-protein-coupled receptor GPR109A, leading to the inhibition of lipolysis in adipose tissue . Further research is needed to elucidate the specific molecular targets and pathways involved for this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(methyl(phenyl)amino)nicotinic acid is unique due to the presence of both a methyl group and a methyl(phenyl)amino group on the nicotinic acid structure. This unique substitution pattern may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-Methyl-6-(methyl(phenyl)amino)nicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique substitution pattern that enhances its pharmacological potential, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N2O2C_{12}H_{14}N_2O_2, with a molecular weight of approximately 218.25 g/mol. Its structure includes:

  • A methyl group at the 4-position,
  • A phenylamino group at the 6-position,
  • A nicotinic acid backbone.

This configuration allows for distinct interactions within biological systems, potentially leading to various therapeutic effects.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
  • Receptor Modulation : It interacts with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering neuroprotective effects.

Anti-inflammatory Properties

Studies suggest that this compound exhibits significant anti-inflammatory effects. It has been observed to reduce inflammation in various models, likely through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both gram-positive and gram-negative bacteria, as well as certain fungi. For instance, it recorded strong inhibitory effects against Escherichia coli and Staphylococcus aureus at low concentrations .

Anticancer Potential

Emerging research highlights the potential anticancer properties of this compound. It has been implicated in inducing apoptosis in cancer cell lines, suggesting that it may interfere with cancer cell proliferation through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, supporting its use as a therapeutic agent for inflammatory diseases .

Antimicrobial Efficacy Evaluation

In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results demonstrated that at concentrations as low as 0.016 mM, the compound effectively inhibited Pseudomonas aeruginosa and Klebsiella pneumoniae, showcasing its potential as an antibiotic agent .

Comparison of Biological Activities

Activity TypeObserved EffectConcentration (mM)Reference
Anti-inflammatoryReduced paw swellingN/A
AntimicrobialInhibition of E. coli0.016
AntimicrobialInhibition of S. aureus0.03
AnticancerInduction of apoptosisN/A

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c1-10-8-13(15-9-12(10)14(17)18)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)

InChI Key

AYUSSRISLCENHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N(C)C2=CC=CC=C2

Origin of Product

United States

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